Desyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2883. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

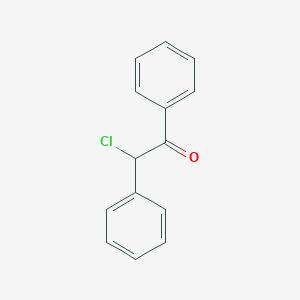

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDYOLRABMJTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870538 | |

| Record name | 2-Chloro-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-31-4 | |

| Record name | Desyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-chloro-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chlorodeoxybenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Desyl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is fundamental to successful experimentation and synthesis. Desyl chloride (CAS 447-31-4), also known as 2-chloro-1,2-diphenylethanone or α-chlorodeoxybenzoin, is a valuable intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in laboratory procedures.

Core Physical and Chemical Data

This compound is a white to pale cream crystalline powder.[1][2][3] It is recognized for its role as a building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry for the creation of Active Pharmaceutical Ingredients (APIs).[1] The compound is sensitive to sunlight, which can cause it to decompose and turn brown, but it remains stable when stored in dark containers.[4]

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁ClO | [1][5][6] |

| Molecular Weight | 230.69 g/mol | [5][7] |

| Melting Point | 62-69 °C | [1][2][5][6][8][9] |

| Boiling Point | 150 °C at 0.02 Torr; ~330 °C (estimate) | [5][8] |

| Density | ~1.12-1.2 g/cm³ (estimate) | [5][8] |

| Appearance | White to pale cream powder/crystals | [1][2][3][5] |

| Solubility | Soluble in boiling 95% ethanol and petroleum ether. Insoluble in water. | [4][10] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining reliable results in a research setting. The following sections provide methodologies for the synthesis and physical characterization of this compound.

Synthesis of this compound from Benzoin

This protocol is adapted from a standard procedure in organic synthesis.[4][11]

Materials:

-

Benzoin (100 g, 0.47 mol)

-

Pyridine (50 g, 57 mL)

-

Thionyl chloride (75 g, 46 mL, 0.63 mol)

-

95% Ethanol

-

Water

-

Ice

Procedure:

-

In a 1-liter beaker, combine 100 g of benzoin and 50 g of pyridine.

-

Heat the mixture until a complete solution is formed.

-

Cool the solution in an ice bath until it solidifies.

-

Coarsely grind the solidified mass.

-

Slowly add 75 g of thionyl chloride to the ground solid with vigorous stirring. Maintain cooling with a water bath. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.

-

Continue stirring. The mixture will initially become pasty and then set into a light yellow solid.

-

After approximately one hour, add water to the solid, grind it coarsely, and filter.

-

Triturate the solid twice with water, filtering by suction after each wash. Press the solid as dry as possible.

-

Dry the resulting white powder to a constant weight over sulfuric acid or calcium chloride.

-

For purification, dissolve the crude product in approximately 450 mL of boiling 95% ethanol.

-

Filter the hot solution and then cool the filtrate with running water to induce crystallization.

-

Collect the colorless crystals by filtration. A second crop of crystals can be obtained by cooling the mother liquor in an ice-salt mixture.[4]

Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.[12] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[12][13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[14]

-

Thermometer

-

Sample of this compound

Procedure:

-

Place a small amount of finely powdered, dry this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.[13]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but this time, approach the approximate melting point slowly, at a rate of about 1-2°C per minute.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure consistency.[14]

Spectral Data

While a full analysis of spectral data is beyond the scope of this guide, it is important to note that techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure and purity of this compound. Researchers should refer to spectral databases for reference spectra.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹ for α-haloketones. Characteristic peaks for the aromatic C-H and C=C bonds would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the aromatic protons and a characteristic singlet for the single proton at the α-carbon.

-

¹³C NMR would show distinct signals for the carbonyl carbon, the two aromatic rings, and the α-carbon bearing the chlorine atom.

-

References

- 1. nbinno.com [nbinno.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. B21778.22 [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [chembk.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound | 447-31-4 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to Desyl Chloride (CAS: 447-31-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desyl chloride, with the CAS number 447-31-4, is a versatile α-chloro ketone that serves as a crucial intermediate in organic synthesis. Its chemical structure, featuring a reactive chlorine atom adjacent to a carbonyl group and flanked by two phenyl rings, makes it a valuable building block for the synthesis of a variety of more complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound. Detailed experimental protocols and safety information are also included to assist researchers and professionals in its effective and safe utilization, particularly in the context of pharmaceutical development and fine chemical manufacturing.

Chemical and Physical Properties

This compound, systematically named 2-chloro-1,2-diphenylethanone, is also known by several synonyms including α-chlorodeoxybenzoin and α-chlorobenzyl phenyl ketone.[1] It typically appears as an off-white to light beige or white crystalline powder.[2] this compound is known to be sensitive to moisture and can decompose and turn brown when exposed to sunlight, thus it should be stored in a cool, dry, and dark environment.[3] It is insoluble in water.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 447-31-4 | [1][2] |

| Molecular Formula | C₁₄H₁₁ClO | [2] |

| Molecular Weight | 230.69 g/mol | [2] |

| Appearance | Off-white to light beige powder; white needle-like crystals | [2] |

| Melting Point | 62-68.5 °C | [1] |

| Boiling Point | 330 °C (rough estimate) | [1] |

| Solubility | Insoluble in water | [2] |

| Stability | Moisture sensitive; decomposes in sunlight | [3] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the reaction of benzoin with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[3]

Reaction Scheme

Caption: Synthesis of this compound from Benzoin.

Experimental Protocol: Synthesis of this compound from Benzoin

The following protocol is adapted from a well-established procedure.[3]

Materials:

-

Benzoin

-

Pyridine

-

Thionyl chloride (SOCl₂)

-

95% Ethanol

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve benzoin in hot pyridine.

-

Cool the solution in an ice bath until the benzoin solidifies.

-

Grind the solidified mass and slowly add thionyl chloride while stirring vigorously and maintaining a cool temperature with a water bath. A significant amount of sulfur dioxide and hydrogen chloride gas will be evolved.

-

After the addition is complete and the reaction mixture has solidified (approximately 1 hour), add water to the solid.

-

Grind the solid in water, filter, and wash thoroughly with water.

-

Press the solid as dry as possible and then dry it to a constant weight over a suitable desiccant (e.g., sulfuric acid or calcium chloride).

-

For purification, recrystallize the crude product from boiling 95% ethanol.

-

Cool the ethanol solution to induce crystallization. Collect the colorless crystals by filtration. A second crop of crystals can be obtained by further cooling the mother liquor.

Yield: 74–79% of the theoretical amount.[3]

Reactivity and Applications

This compound is a reactive α-halo ketone and a valuable intermediate in organic synthesis. Its reactivity is dominated by the electrophilic carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. These reactions are stereospecific and proceed with inversion of configuration at the chiral center.[2] This makes it a useful precursor for the synthesis of various derivatives with controlled stereochemistry.

Caption: General Sₙ2 reaction of this compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, including:

-

Active Pharmaceutical Ingredients (APIs): It serves as a building block for more complex molecules in the pharmaceutical industry.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: It can be used as an oxidant in these reactions to produce Csp-Csp3 cross-coupling products.

-

Heterocyclic Compounds: It is a precursor for the synthesis of various heterocyclic systems.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Aromatic protons (multiplet), Methine proton (singlet adjacent to carbonyl and chlorine). Specific chemical shifts are dependent on the solvent and instrument. | [4] |

| ¹³C NMR | Carbonyl carbon, aromatic carbons, and the methine carbon attached to chlorine are the key signals. | [4][5] |

| IR (Infrared) | Strong C=O stretching absorption around 1700-1720 cm⁻¹. C-Cl stretching vibration. Aromatic C-H and C=C stretching bands. | [6][7] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 230 and 232 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation often involves the loss of Cl, CO, and phenyl groups. | [8][9] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

| Hazard | GHS Classification and Precautionary Statements | Reference(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Acute Toxicity | Moderately toxic by intraperitoneal route. | [2] |

| Flammability | Flammable liquid. When heated to decomposition it emits toxic vapors of Cl⁻. | [2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |

Conclusion

This compound (CAS 447-31-4) is a valuable and reactive intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe use in research and development. This guide provides a foundational resource for professionals working with this important chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. rsc.org [rsc.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Chloro-1,2-diphenylethanone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-chloro-1,2-diphenylethanone, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2-Chloro-1,2-diphenylethanone, also widely known by its common name desyl chloride, is an alpha-haloketone. The structure consists of an ethanone backbone substituted with two phenyl groups at positions 1 and 2, and a chlorine atom at position 2. This substitution pattern renders the carbon at the 2-position a chiral center, and the compound is typically available as a racemic mixture.

Synonyms: this compound, α-Chlorodeoxybenzoin, 2-Chloro-2-phenylacetophenone[1]

| Identifier | Value |

| IUPAC Name | 2-chloro-1,2-diphenylethanone |

| CAS Number | 447-31-4[1] |

| Molecular Formula | C₁₄H₁₁ClO[1] |

| Molecular Weight | 230.69 g/mol [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Cl[2] |

| InChI Key | RXDYOLRABMJTEF-UHFFFAOYSA-N[2] |

Physicochemical and Crystallographic Data

2-Chloro-1,2-diphenylethanone is a white to off-white crystalline solid at room temperature.[3] It is sensitive to sunlight, which can cause decomposition and a brownish discoloration.[4][5]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 62-63 °C | [3] |

| Boiling Point | 330 °C (rough estimate) | [3] |

| Density | 1.1223 g/cm³ (rough estimate) | [3] |

| Flash Point | 190.4 °C | [3] |

| Appearance | White to almost white powder/crystals | [3] |

Table 2: Crystallographic Data

A single-crystal X-ray diffraction study provided detailed structural information.[6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.6233 (11) Å |

| b | 5.8227 (5) Å |

| c | 15.6745 (14) Å |

| β | 97.317 (3)° |

| Volume | 1142.72 (17) ų |

| Z | 4 |

| Torsion Angle (O=C—C—Cl) | 17.5 (2)° |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-chloro-1,2-diphenylethanone. Below are typical spectral data ranges.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by signals corresponding to the aromatic protons of the two phenyl rings and a singlet for the methine proton. The aromatic protons typically appear as a complex multiplet in the range of δ 7.2-8.1 ppm. The single proton at the chiral center (α-proton) gives a singlet at approximately δ 6.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=O) is the most deshielded, appearing at approximately δ 191 ppm. The aromatic carbons resonate in the typical region of δ 128-136 ppm. The carbon bearing the chlorine atom (α-carbon) is expected around δ 51 ppm.

IR (Infrared) Spectroscopy: The IR spectrum shows a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. The C-Cl stretching vibration is observed in the fingerprint region, usually between 700 and 800 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹.

MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak [M]⁺ is observed at m/z 230. A characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak is also present due to the isotopic abundance of ³⁷Cl. Common fragmentation patterns involve the loss of a chlorine atom (M-35) and cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the benzoyl cation (m/z 105).

Experimental Protocols

Synthesis of 2-Chloro-1,2-diphenylethanone from Benzoin

A well-established method for the synthesis of 2-chloro-1,2-diphenylethanone is the reaction of benzoin with thionyl chloride in the presence of pyridine.[4]

Materials:

-

Benzoin

-

Pyridine

-

Thionyl chloride

-

95% Ethanol (for recrystallization)

-

Ice bath

-

Water bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a beaker, dissolve 100 g of benzoin in 50 g of pyridine by heating.

-

Cool the solution in an ice bath until it solidifies.

-

Grind the solidified mass into a coarse powder.

-

Slowly add 75 g of thionyl chloride with vigorous stirring while cooling the reaction vessel in a water bath. The reaction is exothermic and evolves sulfur dioxide and hydrogen chloride gas.

-

Continue stirring for approximately one hour. The mixture will initially become a paste and then solidify.

-

Add water to the solid mass, grind it coarsely, and filter.

-

Triturate the solid twice with water, filtering by suction after each wash to remove impurities.

-

Dry the resulting white powder over sulfuric acid or calcium chloride to a constant weight.

-

For purification, recrystallize the crude product from boiling 95% ethanol (approximately 450 mL for 125 g of crude product).

-

Cool the filtrate to induce crystallization. Collect the colorless crystals by filtration. A second crop of crystals can be obtained by further cooling the mother liquor.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 2-chloro-1,2-diphenylethanone.

Applications in Organic Synthesis

The primary utility of 2-chloro-1,2-diphenylethanone lies in its role as a versatile building block in organic synthesis. The presence of two reactive centers, the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, allows for a variety of chemical transformations. It is a key precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.[7] For instance, it can be used in the synthesis of substituted imidazoles, oxazoles, and other complex molecules.

Biological Context

While 2-chloro-1,2-diphenylethanone itself is not primarily known for its biological activity, the class of α-haloketones has been investigated for various biological effects.[8] These compounds are known to be reactive electrophiles and can alkylate biological nucleophiles such as amino acid residues in proteins. This reactivity is the basis for their potential biological activities, which can include enzyme inhibition and cytotoxicity.[9] However, specific signaling pathways directly modulated by 2-chloro-1,2-diphenylethanone are not well-documented in the scientific literature. Its application as a ligand for transition-metal complexes has been noted, which could have implications in catalysis or materials science.[10]

Safety and Handling

2-Chloro-1,2-diphenylethanone is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also irritating to the respiratory system.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. It should be stored in a cool, dry place away from direct sunlight.[4][5]

References

- 1. Page loading... [guidechem.com]

- 2. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-1,2-diphenylethanone [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 447-31-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Chloro-1,2-diphenylethanone (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to α-Chlorodeoxybenzoin (Desyl Chloride) for Researchers and Drug Development Professionals

An examination of the synthesis, chemical properties, and applications of the versatile organic intermediate, α-chlorodeoxybenzoin, commonly known as desyl chloride. This guide provides a comprehensive overview for scientists and professionals in drug discovery and development, detailing its role in the synthesis of bioactive heterocyclic compounds and including established experimental protocols.

Introduction and Synonyms

α-Chlorodeoxybenzoin, a chlorinated ketone, is a valuable reagent in organic synthesis, primarily utilized as a precursor for a wide array of heterocyclic compounds. Its reactivity makes it a cornerstone for building complex molecular architectures relevant to medicinal chemistry. For clarity and comprehensive literature searching, it is crucial to be familiar with its various synonyms.

| Synonym | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 447-31-4 | C₁₄H₁₁ClO | 230.69 g/mol |

| 2-Chloro-1,2-diphenylethanone | 447-31-4 | C₁₄H₁₁ClO | 230.69 g/mol |

| 2-Chloro-2-phenylacetophenone | 447-31-4 | C₁₄H₁₁ClO | 230.69 g/mol |

| α-Chlorobenzyl phenyl ketone | 447-31-4 | C₁₄H₁₁ClO | 230.69 g/mol |

| Benzoin, α-chloro- | 447-31-4 | C₁₄H₁₁ClO | 230.69 g/mol |

Physicochemical Properties and Safety Data

This compound typically appears as a white to light cream-colored crystalline powder. It is important to handle this compound with appropriate safety precautions as it is classified as corrosive and can cause skin and eye burns.

| Property | Value |

| Melting Point | 66-68 °C |

| Boiling Point | Approx. 330 °C (decomposes) |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and diethyl ether. |

| Stability | Decomposes in sunlight but is stable in dark, sealed containers.[1] |

Experimental Protocols

Synthesis of α-Chlorodeoxybenzoin (this compound)

A well-established and reliable method for the synthesis of this compound is the reaction of benzoin with thionyl chloride in the presence of pyridine.[1]

Materials:

-

Benzoin

-

Pyridine

-

Thionyl chloride

-

Ice

-

Water

-

95% Ethanol

-

Sulfuric acid or calcium chloride (for drying)

Procedure:

-

In a 1-liter beaker, combine 100 g (0.47 mole) of benzoin and 50 g (57 cc) of pyridine.

-

Heat the mixture until a complete solution is obtained.

-

Cool the solution in an ice bath until it solidifies.

-

Coarsely grind the solidified mass.

-

Slowly add 75 g (46 cc; 0.63 mole) of thionyl chloride with vigorous stirring while cooling the beaker in a water bath. The reaction is exothermic and evolves sulfur dioxide and hydrogen chloride.

-

The mixture will initially become pasty and then solidify into a light yellow mass.

-

After approximately one hour, add water to the solid, grind it coarsely, and filter.

-

Triturate the solid twice with water, filtering by suction after each wash, and press as dry as possible.

-

Dry the resulting white powder to a constant weight over sulfuric acid or calcium chloride. The yield of the crude product is approximately 125 g.

-

For purification, dissolve the crude product in 450 cc of boiling 95% ethanol, filter the hot solution, and then cool the filtrate with running water.

-

Collect the resulting colorless crystals by filtration. An initial crop of approximately 77 g (melting point 66–67 °C) is typically obtained.

-

A second crop of about 9 g (melting point 65–66 °C) can be obtained by cooling the mother liquor in an ice-salt mixture.

-

The total yield is typically between 80–86 g (74–79% of the theoretical amount).[1]

Synthesis of Bioactive Heterocycles from this compound Precursors

This compound is a key starting material for synthesizing a variety of heterocyclic compounds with potential therapeutic applications. One notable class of compounds is the 2,4,5-trisubstituted imidazoles, such as 2,4,5-triphenyl-1H-imidazole (lophine), which has demonstrated anti-inflammatory and analgesic properties.[2] While direct synthesis from this compound is possible, a common route involves the condensation of benzil (which can be synthesized from this compound via benzoin) with an aldehyde and a source of ammonia.

Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine):

This protocol outlines the synthesis of lophine from benzil, benzaldehyde, and ammonium acetate.

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Water

-

Methanol (for recrystallization)

Procedure:

-

In a 250 ml round-bottom flask, combine 2.5 g of benzil, 1.5 ml of benzaldehyde, and 5 g of ammonium acetate.

-

Add 40 ml of glacial acetic acid to the flask.

-

Heat the reaction mixture on a water bath at 100°C for 2 hours with stirring.

-

Cool the flask to room temperature and pour the reaction mixture into 100 ml of cold water.

-

Filter the crude product under suction to remove any insoluble by-products.

-

Recrystallize the product from methanol to obtain pure 2,4,5-triphenyl-1H-imidazole. The reported yield for a similar green chemistry approach is high.[3]

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound in drug development lies in its role as a versatile intermediate for constructing complex molecular scaffolds.[4] It is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs).[4]

Synthesis of Imidazole Derivatives

As demonstrated in the experimental protocol, this compound is a precursor to benzil, a key component in the synthesis of 2,4,5-triphenyl-1H-imidazole and its derivatives. These compounds have been investigated for their pharmacological activities:

-

Anti-inflammatory and Analgesic Activity: Mannich bases of 2,4,5-triphenylimidazole have shown significant anti-inflammatory and analgesic effects in preclinical studies.[2]

-

Antimicrobial Activity: Certain derivatives of 2,4,5-triphenyl-1H-imidazole have been synthesized and evaluated for their antimicrobial properties.[5]

Synthesis of Oxazole and Thiazole Derivatives

This compound can also be utilized in the synthesis of other important five-membered heterocycles:

-

Oxazoles: The reaction of this compound with sodium azide in boiling methanol provides a route to 2,4,5-triphenyloxazole.[6] Oxazole derivatives are present in a variety of biologically active compounds.

-

Thiazoles: The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone (like this compound) with a thioamide to form a thiazole ring.[7] Thiazole derivatives are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties.[8]

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with significant pharmacological interest. The synthesis of quinoxaline derivatives can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Benzil, derived from this compound, is a common 1,2-dicarbonyl compound used in this reaction.[9]

Logical and Experimental Workflows

The utility of this compound in a research and drug development setting can be conceptualized through a logical workflow that progresses from the synthesis of the core intermediate to the generation and screening of a library of derivatives.

Signaling Pathways

Currently, there is a lack of specific research directly linking α-chlorodeoxybenzoin or its immediate, simple derivatives to the modulation of specific signaling pathways. The biological activities reported for more complex molecules synthesized from this compound precursors, such as anti-inflammatory effects, suggest potential interactions with pathways like the cyclooxygenase (COX) or mitogen-activated protein kinase (MAPK) pathways. However, detailed mechanistic studies are required to elucidate these connections. As such, a diagram of specific signaling pathways cannot be provided at this time.

Conclusion

α-Chlorodeoxybenzoin (this compound) is a readily accessible and highly versatile chemical intermediate. Its importance in the synthesis of a diverse range of heterocyclic compounds, including those with demonstrated biological activity, makes it a valuable tool for researchers in medicinal chemistry and drug development. The established synthetic protocols and the potential for generating extensive libraries of derivatives for biological screening underscore its continued relevance in the quest for novel therapeutic agents. Further research into the specific mechanisms of action and signaling pathway interactions of this compound-derived compounds is a promising area for future investigation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scialert.net [scialert.net]

- 3. wjbphs.com [wjbphs.com]

- 4. sctunisie.org [sctunisie.org]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. wjrr.org [wjrr.org]

- 8. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Desyl Chloride: Properties, Synthesis, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desyl chloride (2-chloro-1,2-diphenylethanone) is a crucial reagent and intermediate in organic synthesis, primarily recognized for its role as a precursor to a variety of heterocyclic compounds. With a molecular formula of C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol , its reactivity is centered around the α-haloketone functional group. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and its application in the preparation of important heterocyclic scaffolds such as oxazoles, imidazoles, and thiazoles. Furthermore, the biological relevance of these derivatives is highlighted through a representative signaling pathway, underscoring the importance of this compound in medicinal chemistry and drug discovery.

Physicochemical and Structural Data of this compound

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClO |

| Molecular Weight | 230.69 g/mol |

| CAS Number | 447-31-4 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66-68 °C |

| Synonyms | 2-Chloro-1,2-diphenylethanone, α-Chlorodeoxybenzoin |

| Solubility | Soluble in ethanol, ether, and chloroform |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of benzoin with thionyl chloride.

Experimental Protocol: Synthesis of this compound from Benzoin

Materials:

-

Benzoin

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Ethanol (95%)

-

Ice

-

Water

Procedure:

-

In a fume hood, a mixture of benzoin (e.g., 50 g) and pyridine (e.g., 25 mL) is gently heated until the benzoin is completely dissolved.

-

The solution is then cooled in an ice bath to solidify.

-

Thionyl chloride (e.g., 25 mL) is added dropwise to the solidified mass with vigorous stirring. The reaction is exothermic and should be controlled by external cooling.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

Water is then carefully added to the reaction mixture to quench the excess thionyl chloride.

-

The crude this compound precipitates as a solid, which is then collected by vacuum filtration.

-

The solid is washed thoroughly with water to remove any remaining pyridine hydrochloride.

-

The crude product is purified by recrystallization from hot ethanol (95%) to yield colorless crystals of this compound.

Applications in the Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of 2,4,5-Triphenyloxazole

The Robinson-Gabriel synthesis provides a classical route to oxazoles. In this method, an α-acylamino ketone is cyclized and dehydrated. This compound can be readily converted to the necessary α-acylamino ketone intermediate.

Experimental Protocol:

-

This compound is first reacted with a primary amide, such as benzamide, in the presence of a base (e.g., pyridine) to form the corresponding α-acylamino ketone.

-

The resulting intermediate is then heated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to effect cyclization and dehydration, yielding 2,4,5-triphenyloxazole.

Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

The Radziszewski imidazole synthesis allows for the preparation of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This compound can be a precursor to the 1,2-dicarbonyl compound, benzil, or used in modified procedures. A more direct synthesis of lophine from this compound involves a multi-component reaction.

Experimental Protocol:

-

A mixture of this compound, benzaldehyde, and ammonium acetate (as a source of ammonia) is heated in a suitable solvent, such as glacial acetic acid.

-

The reaction proceeds via a series of condensations and cyclization to form the imidazole ring.

-

Upon cooling, the product, 2,4,5-triphenyl-1H-imidazole (lophine), precipitates and can be collected by filtration and purified by recrystallization.

Synthesis of 2-Amino-4,5-diphenylthiazole

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles from an α-haloketone and a thioamide.

Experimental Protocol:

-

This compound (an α-haloketone) is reacted with thiourea (a thioamide) in a suitable solvent, typically ethanol.

-

The mixture is heated under reflux. The reaction proceeds through the formation of an intermediate, which then cyclizes and dehydrates to form the thiazole ring.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution), causing the precipitation of 2-amino-4,5-diphenylthiazole.

-

The product is collected by filtration and can be purified by recrystallization.

Biological Relevance and Signaling Pathways of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, the heterocyclic compounds derived from it often exhibit significant biological activity. For instance, derivatives of 2,4,5-triphenyl-1H-imidazole (lophine) have been identified as inhibitors of monoacylglycerol lipase (MAGL).[1] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can have therapeutic effects in various neurological and inflammatory disorders.

Experimental Workflows

The general workflow for the synthesis and application of this compound in the preparation of heterocyclic compounds is depicted below.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and the reactivity of its α-haloketone moiety make it an ideal starting material for the construction of a wide range of heterocyclic compounds. The biological significance of these resulting heterocycles, as exemplified by the inhibition of MAGL by lophine derivatives, highlights the continued importance of this compound in the fields of medicinal chemistry and drug development. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Synthesis of Desyl chloride from benzoin

An In-depth Technical Guide to the Synthesis of Desyl Chloride from Benzoin

Introduction

This compound, systematically named 2-chloro-1,2-diphenylethanone, is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring a reactive alpha-chloro ketone moiety, makes it a versatile precursor for the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs).[1] One of the most common and efficient methods for preparing this compound is through the direct chlorination of benzoin using thionyl chloride (SOCl₂).[2][3] This guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Reaction and Mechanism

The conversion of benzoin to this compound is a nucleophilic substitution reaction where the hydroxyl group of benzoin is replaced by a chlorine atom. The reaction is typically carried out using thionyl chloride, often in the presence of a base like pyridine to neutralize the hydrogen chloride (HCl) byproduct.[2]

The reaction proceeds as follows:

Benzoin + Thionyl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride

The mechanism involves the initial attack of the hydroxyl group of benzoin on the electrophilic sulfur atom of thionyl chloride. This forms an intermediate chlorosulfite ester. The subsequent step involves an internal nucleophilic attack by the chloride ion (Sₙi mechanism) or an external attack (Sₙ2 mechanism), leading to the displacement of the chlorosulfite group, which then decomposes into stable gaseous byproducts, sulfur dioxide (SO₂) and chloride ion. The evolution of these gases helps drive the reaction to completion.[2]

Caption: Simplified reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following procedure is adapted from a well-established method for the synthesis of this compound from benzoin.[2]

3.1 Materials and Equipment

-

Reagents: Benzoin, Pyridine, Thionyl chloride (SOCl₂), 95% Ethanol.

-

Equipment: 1-L beaker, ice bath, water bath, stirring apparatus, filtration apparatus (suction), recrystallization glassware.

3.2 Synthesis Procedure

-

In a 1-liter beaker, combine 100 g (0.47 mole) of benzoin and 50 g (57 cc) of pyridine. Heat the mixture gently until a clear solution is formed.[2]

-

Cool the solution in an ice bath until it solidifies completely. The solid mass should then be coarsely ground.[2]

-

While cooling the beaker in a water bath and stirring vigorously, slowly add 75 g (46 cc, 0.63 mole) of thionyl chloride. The addition is highly exothermic, leading to the evolution of sulfur dioxide and hydrogen chloride gases. The mixture will initially become pasty before setting into a light yellow solid.[2]

-

After the addition is complete, allow the mixture to stand for approximately one hour.[2]

-

Add water to the solid and grind it coarsely, then filter the solid product.[2]

-

To remove impurities, triturate the solid twice with water, filtering by suction after each wash. Press the final product as dry as possible.[2]

-

Dry the crude white powder to a constant weight over a desiccant such as sulfuric acid or calcium chloride. The yield of crude this compound is approximately 125 g.[2]

3.3 Purification (Recrystallization)

-

Dissolve the crude product in 450 cc of boiling 95% ethanol.[2]

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate with running water to induce crystallization. This will yield approximately 77 g of colorless crystals with a melting point of 66–67°C.[2]

-

Further cool the mother liquor in an ice-salt mixture to obtain a second crop of crystals (approximately 9 g) with a melting point of 65–66°C.[2]

-

The total yield of pure this compound is between 80–86 g.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Benzoin | 100 g (0.47 mole) | [2] |

| Thionyl Chloride | 75 g (0.63 mole) | [2] |

| Pyridine | 50 g | [2] |

| Product Yield | ||

| Crude Yield | ~125 g | [2] |

| Purified Yield (Total) | 80–86 g | [2] |

| Theoretical Yield (%) | 74–79% | [2] |

| Physical Properties | ||

| Melting Point (Purified) | 66–67°C | [2] |

| Appearance | White to colorless crystalline powder | [1][2] |

Experimental Workflow

The overall workflow from starting materials to the final purified product is illustrated below.

Caption: Workflow for the synthesis and purification of this compound.

Potential Side Reactions

Under certain conditions, particularly with prolonged reaction times or different reagent ratios, side reactions can occur. One notable byproduct is benzil, which can be formed from benzoin in the presence of thionyl chloride.[4][5] The formation of benzil is thought to proceed through a cis-stilbene-α,α′-diol sulfite intermediate.[4] Careful control of the reaction conditions as described in the protocol is crucial to minimize the formation of such byproducts and maximize the yield of this compound.

Safety and Handling

-

Thionyl Chloride (SOCl₂): This reagent is toxic, corrosive, and reacts violently with water.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

-

Reaction Gases: The reaction evolves SO₂ and HCl, which are toxic and corrosive gases.[2] Ensure the experimental setup is contained within a fume hood to prevent inhalation.

A thorough risk assessment should be conducted before performing this synthesis.

Conclusion

The synthesis of this compound from benzoin using thionyl chloride is a reliable and high-yielding laboratory procedure.[2] By adhering to the detailed experimental protocol and observing all necessary safety precautions, researchers can effectively produce this important chemical intermediate for further applications in pharmaceutical and chemical development. The process is characterized by a straightforward workup and purification, making it an accessible method for synthetic chemists.

References

The Formation of Desyl Chloride: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of benzoin to desyl chloride (α-chlorodeoxybenzoin) using thionyl chloride is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of various pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant quantitative data. The reaction proceeds via a nucleophilic substitution pathway, where the hydroxyl group of benzoin is converted into a good leaving group, facilitating its displacement by a chloride ion. Understanding the nuances of this mechanism is critical for optimizing reaction conditions and achieving high yields of the desired product.

Reaction Mechanism

The reaction of benzoin with thionyl chloride (SOCl₂) is a classic example of the conversion of a secondary alcohol to an alkyl chloride. The generally accepted mechanism involves a two-step process, often categorized as a substitution reaction with nucleophilic attack at the carbon atom bearing the hydroxyl group. The presence of a base, such as pyridine, plays a crucial role in the reaction pathway, influencing the stereochemical outcome.

The mechanism proceeds as follows:

-

Formation of a Chlorosulfite Ester Intermediate: The initial step involves the nucleophilic attack of the hydroxyl oxygen of benzoin on the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a protonated chlorosulfite ester intermediate. The pyridine present in the reaction mixture then acts as a base to deprotonate the intermediate, yielding the alkyl chlorosulfite ester. This step is critical as it transforms the poor leaving group (-OH) into a much better leaving group (-OSOCl).[1][2]

-

Nucleophilic Attack by Chloride: In the presence of pyridine, the liberated chloride ion acts as a nucleophile and attacks the carbon atom attached to the chlorosulfite group from the backside.[3] This proceeds via an SN2 mechanism, leading to an inversion of configuration at the stereocenter.[3][4] The concerted bond-breaking of the C-O bond and bond-forming of the C-Cl bond results in the formation of this compound, sulfur dioxide (SO₂), and another chloride ion. The gaseous SO₂ byproduct escapes from the reaction mixture, driving the reaction to completion.[2]

An alternative pathway, the SNi (internal nucleophilic substitution) mechanism, can occur in the absence of a base like pyridine, which would lead to retention of configuration.[2][3] However, the use of pyridine in the standard procedure strongly favors the SN2 pathway.

Figure 1: Reaction mechanism for the formation of this compound from benzoin and thionyl chloride in the presence of pyridine.

Quantitative Data

The following table summarizes the quantitative data for a typical synthesis of this compound from benzoin.

| Parameter | Value | Reference |

| Reactants | ||

| Benzoin | 100 g (0.47 mole) | [5] |

| Thionyl Chloride | 75 g (46 cc; 0.63 mole) | [5] |

| Pyridine | 50 g (57 cc) | [5] |

| Product | ||

| Crude Yield | ~125 g | [5] |

| Recrystallized Yield | 80–86 g (74–79%) | [5] |

| Melting Point | 66–67 °C | [5] |

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

Benzoin (100 g)

-

Pyridine (50 g)

-

Thionyl chloride (75 g)

-

95% Ethanol

-

Ice

-

Water

Equipment:

-

1-L beaker

-

Heating apparatus (e.g., hot plate or steam bath)

-

Ice bath

-

Stirring apparatus

-

Buchner funnel and suction flask

-

Drying apparatus (e.g., desiccator with sulfuric acid or calcium chloride)

Procedure:

-

Preparation of the Benzoin-Pyridine Mixture: In a 1-L beaker, combine 100 g of benzoin and 50 g of pyridine. Heat the mixture gently until a clear solution is obtained.

-

Cooling and Solidification: Cool the solution in an ice bath until it solidifies. The solid mass should then be coarsely ground.

-

Addition of Thionyl Chloride: While vigorously stirring and cooling the ground solid in a water bath, slowly add 75 g of thionyl chloride. The reaction is exothermic, and significant amounts of sulfur dioxide and hydrogen chloride gas will be evolved. The mixture will initially become pasty and then solidify into a light yellow mass.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction to stand for approximately one hour. Add water to the solid mass and grind it coarsely.

-

Isolation and Washing of the Crude Product: Filter the solid using suction filtration. Triturate the solid twice with water, filtering by suction after each wash. Press the solid as dry as possible.

-

Drying the Crude Product: Dry the white powder to a constant weight over sulfuric acid or calcium chloride. The yield of the crude product is approximately 125 g.

-

Recrystallization: Dissolve the crude this compound in 450 cc of boiling 95% ethanol. Filter the hot solution to remove any insoluble impurities.

-

Crystallization and Final Product Isolation: Cool the filtrate with running water to induce crystallization. Collect the colorless crystals by filtration. An initial crop of approximately 77 g with a melting point of 66–67 °C should be obtained. Further cooling of the mother liquor in an ice-salt mixture may yield an additional 9 g of crystals. The total yield of pure this compound is between 80–86 g (74–79% of the theoretical amount).[5]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive sulfur dioxide and hydrogen chloride gases.[1] Thionyl chloride is a corrosive and lachrymatory substance and should be handled with appropriate personal protective equipment, including gloves and safety goggles.

Figure 2: A simplified workflow diagram for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from benzoin using thionyl chloride is a robust and well-established procedure. A thorough understanding of the SN2-type mechanism, particularly the role of pyridine in facilitating the reaction and influencing its stereochemical outcome, is essential for drug development professionals and researchers. The provided experimental protocol, when followed with appropriate safety measures, offers a reliable method for the preparation of this valuable synthetic intermediate in high yield and purity.

References

An In-depth Technical Guide on the Core Reactivity of α-Chlorobenzyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Chlorobenzyl phenyl ketone, also known as desyl chloride or 2-chloro-1,2-diphenylethanone, is a prominent member of the α-haloketone family. Its structure is characterized by a chlorine atom at the carbon alpha to a carbonyl group, flanked by two phenyl rings. This arrangement of functional groups results in a molecule with multiple reactive sites, making it a versatile intermediate in organic synthesis. The powerful electron-withdrawing nature of the adjacent carbonyl group significantly polarizes the carbon-chlorine bond, rendering the α-carbon highly susceptible to nucleophilic attack.[1][2] This guide provides a comprehensive overview of the synthesis, core reactivity, and experimental considerations for this compound.

Synthesis of α-Chlorobenzyl Phenyl Ketone

The most common and direct method for synthesizing α-chlorobenzyl phenyl ketone is through the α-chlorination of its parent ketone, deoxybenzoin (1,2-diphenylethanone). Various chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) being a particularly effective and widely used reagent.[3][4] The reaction typically proceeds by generating an enol or enolate intermediate from deoxybenzoin, which then attacks the electrophilic chlorine source.[5]

Key Synthesis Reaction

Core Reactivity and Reaction Mechanisms

The reactivity of α-chlorobenzyl phenyl ketone is dominated by the interplay between its three key features: the electrophilic carbonyl carbon, the highly electrophilic α-carbon bearing the chlorine, and the acidic α-hydrogen. A nucleophile can attack the carbonyl carbon, the α-carbon, or abstract the α-hydrogen, leading to different reaction pathways.[1]

Nucleophilic Substitution at the α-Carbon (Sₙ2 Reaction)

This is the most characteristic reaction of α-haloketones. The inductive effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it significantly more reactive than a typical alkyl halide in Sₙ2 reactions.[1][2] A wide array of nucleophiles can displace the chloride ion, providing access to a diverse range of substituted ketones.

-

With Amines: Primary and secondary amines react readily to form α-amino ketones, which are valuable precursors for various nitrogen-containing heterocycles.[6][7]

-

With Azide Ion: Sodium azide smoothly displaces the chloride to yield α-azido ketones.[1][8] These compounds are versatile intermediates that can be reduced to α-amino ketones or used in cycloaddition reactions.[8]

-

With Thiolates and Alkoxides: Other nucleophiles like thiolates (RS⁻) and alkoxides (RO⁻) react to form α-thio and α-alkoxy ketones, respectively.

The general mechanism is a bimolecular nucleophilic substitution (Sₙ2).

Reactions at the Carbonyl Group

While the α-carbon is highly reactive, the carbonyl carbon also retains its electrophilic character and can undergo nucleophilic addition reactions.

-

Reduction: Reducing agents like sodium borohydride (NaBH₄) reduce the carbonyl group to a secondary alcohol, forming the corresponding chlorohydrin (2-chloro-1,2-diphenylethanol).[9][10][11] This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[12][13]

-

Reaction with Hydrazine Derivatives: Reagents like hydrazine or phenylhydrazine react with the carbonyl group to form hydrazones or phenylhydrazones, respectively. This is a condensation reaction involving the elimination of water.[14][15]

Base-Induced Reactions: Elimination and Rearrangement

The α-hydrogen in α-chlorobenzyl phenyl ketone is acidic and can be removed by a base, leading to an enolate intermediate. This enolate is central to two important competing pathways:

-

Elimination Reaction: In the presence of a non-nucleophilic, sterically hindered base, an E2 elimination can occur to form an α,β-unsaturated ketone (chalcone).

-

Favorskii Rearrangement: This is a hallmark reaction of α-haloketones possessing an α-hydrogen.[16][17] In the presence of a base like hydroxide or alkoxide, the enolate formed cyclizes to a cyclopropanone intermediate. Nucleophilic attack on this strained intermediate leads to ring-opening and the formation of a rearranged carboxylic acid or ester derivative.[18][19][20] For cyclic α-haloketones, this results in a characteristic ring contraction.[17][18]

Experimental Protocols

Protocol 1: Synthesis of α-Chlorobenzyl Phenyl Ketone via Chlorination of Deoxybenzoin

This protocol is adapted from general procedures for the α-chlorination of ketones using sulfuryl chloride.[3][21]

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂).

-

Dissolution: Dissolve deoxybenzoin (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.

-

Reaction: Cool the solution in an ice bath. Add sulfuryl chloride (SO₂Cl₂, 1.0-1.1 equivalents) dropwise from the dropping funnel with continuous stirring.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be monitored by TLC. Gentle warming may be required to drive the reaction to completion.

-

Workup: Once the reaction is complete, carefully add water to the flask to quench any unreacted sulfuryl chloride. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Caution: Sulfuryl chloride is corrosive and reacts violently with water. Hydrogen chloride and sulfur dioxide are toxic gases. This procedure must be performed in a well-ventilated fume hood.[4]

Protocol 2: Nucleophilic Substitution with an Amine (General Procedure)

This protocol outlines a general method for the reaction with a primary or secondary amine.[6]

-

Setup: In a round-bottom flask, dissolve α-chlorobenzyl phenyl ketone (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

-

Addition of Amine: Add the amine (2.2 equivalents; one to react and one to act as a base for the HCl byproduct) to the solution. Alternatively, use 1.1 equivalents of the amine and 1.1 equivalents of a non-nucleophilic base like triethylamine.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting α-amino ketone can be purified by column chromatography or recrystallization.

Quantitative Data Presentation

Table 1: Spectroscopic Data for α-Chlorobenzyl Phenyl Ketone

| Spectroscopy | Characteristic Signals and Features |

| ¹H NMR | Aromatic protons (Ph-H): ~7.2-8.1 ppm (multiplet, 10H). Methine proton (α-H): ~6.3 ppm (singlet, 1H). The downfield shift of the α-H is due to the adjacent carbonyl and chlorine.[22][23] |

| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppm. Alpha-carbon (C-Cl): ~65-70 ppm. Aromatic carbons: ~128-138 ppm.[24] |

| IR (cm⁻¹) | Strong carbonyl (C=O) stretch: ~1690-1700 cm⁻¹. This is slightly higher than the parent ketone due to the electronegative chlorine atom. Aromatic C-H stretch: ~3030-3100 cm⁻¹. C-Cl stretch: ~690-800 cm⁻¹.[25][26][27] |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ showing a characteristic M/M+2 isotopic pattern for chlorine (approx. 3:1 ratio). Key fragments often include the benzoyl cation (Ph-C≡O⁺, m/z=105) and fragments from the loss of Cl or HCl.[27][28] |

Mandatory Visualizations (Graphviz)

Caption: Core reactivity pathways of α-chlorobenzyl phenyl ketone.

Caption: Mechanism of nucleophilic substitution at the α-carbon.

Caption: A typical workflow for synthesis and purification.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. EP0267055A1 - Novel alpha-chloroketone derivative and process for preparation thereof - Google Patents [patents.google.com]

- 4. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 20. purechemistry.org [purechemistry.org]

- 21. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. web.mnstate.edu [web.mnstate.edu]

- 24. hmdb.ca [hmdb.ca]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Decomposition of Desyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of desyl chloride (2-chloro-1,2-diphenylethanone) and its decomposition products. Understanding the stability profile of this versatile chemical intermediate is crucial for its effective use in research and pharmaceutical development, ensuring the integrity of synthetic pathways and the safety of its handling and storage.

Executive Summary

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. However, its reactivity also makes it susceptible to degradation under various conditions, including exposure to light, heat, and nucleophilic reagents. This guide details the known stability characteristics of this compound, outlines its primary decomposition pathways, and provides insights into the products formed under different environmental stressors. Key degradation routes include photosensitized decomposition, thermal degradation, and base-catalyzed rearrangement. A thorough understanding of these pathways is essential for optimizing reaction conditions, ensuring product purity, and implementing appropriate storage and handling protocols.

Stability Profile of this compound

This compound's stability is significantly influenced by environmental factors such as light, temperature, and the presence of nucleophiles or bases.

2.1. Photostability:

This compound is known to be sensitive to sunlight. When exposed to light, it decomposes and turns brown.[1] This photosensitivity necessitates that the compound be stored in dark or amber containers to prevent degradation.[1]

2.2. Thermal Stability:

Under conditions of elevated temperature, this compound undergoes thermal decomposition. The primary hazardous decomposition products identified are carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2][3]

2.3. Chemical Stability in Solution:

The stability of this compound in solution is highly dependent on the solvent and the pH of the medium. As an α-halo ketone, the carbon-chlorine bond is susceptible to nucleophilic attack, leading to solvolysis. The presence of a carbonyl group can also influence the reaction mechanism.

In the presence of a base, this compound is expected to be unstable due to the increased nucleophilicity of the medium and the potential for base-catalyzed elimination or rearrangement reactions.

Decomposition Pathways and Products

The decomposition of this compound can proceed through several distinct pathways, each yielding a unique set of products.

3.1. Photodecomposition:

Upon irradiation with ultraviolet light, particularly in a solvent like benzene, this compound can undergo a complex series of reactions. The major isolable products from the photolysis of this compound in benzene are 2-phenylbenzofuran and bidesyl.[4] The formation of these products suggests a mechanism involving homolytic cleavage of the carbon-chlorine bond to form a desyl radical, which can then undergo further reactions.

3.2. Thermal Decomposition:

At high temperatures, the primary decomposition pathway involves the breakdown of the molecule into smaller, gaseous products. As mentioned, these include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]

3.3. Solvolysis (Hydrolysis):

In the presence of nucleophilic solvents like water or alcohols, this compound can undergo solvolysis to replace the chlorine atom with a hydroxyl or alkoxyl group, respectively. The mechanism of this reaction can be complex and may involve neighboring group participation by the carbonyl oxygen or one of the phenyl rings, which can affect the rate and stereochemical outcome of the reaction.[5][6]

3.4. Base-Catalyzed Decomposition (Favorskii Rearrangement):

In the presence of a base, α-halo ketones like this compound can undergo the Favorskii rearrangement.[7][8][9][10][11] This reaction involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (such as a hydroxide or alkoxide ion) to yield a carboxylic acid derivative. In the case of this compound, this would likely lead to the formation of diphenylacetic acid or its corresponding ester, depending on the nucleophile present. This pathway is a significant consideration when this compound is used in basic reaction conditions.

The logical flow of these decomposition pathways can be visualized as follows:

Caption: Decomposition pathways of this compound under various conditions.

Quantitative Data on Decomposition

While a comprehensive, publicly available dataset on the decomposition kinetics of this compound is limited, the following table summarizes the known qualitative and semi-quantitative information. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

| Condition | Solvent | Products | Observations |

| Photolysis | Benzene | 2-Phenylbenzofuran, Bidesyl | Decomposes and turns brown upon exposure to sunlight.[1][4] |

| Thermal | N/A | Carbon Monoxide, Carbon Dioxide, Hydrogen Chloride | Occurs at elevated temperatures.[2][3] |

| Basic | Protic Solvents | Diphenylacetic acid derivatives | Favorskii rearrangement is likely to occur.[7][8][9][10][11] |

| Neutral/Acidic | Protic Solvents | Solvolysis products (e.g., Benzoin) | Susceptible to solvolysis; mechanism may involve SN1, SN2, or neighboring group participation.[5][6] |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a well-designed experimental protocol is necessary. The following provides a general framework that can be adapted for specific research needs.

5.1. Objective:

To determine the stability of this compound under various conditions (e.g., pH, temperature, solvent) and to identify and quantify its major degradation products.

5.2. Materials and Methods:

-

Materials: this compound (high purity), HPLC-grade solvents (e.g., acetonitrile, methanol, water), buffers of various pH values, temperature-controlled incubator or water bath, photostability chamber, analytical standards of potential degradation products (if available).

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, preferably coupled with a Mass Spectrometer (LC-MS) for peak identification and purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of isolated degradation products.

5.3. Experimental Workflow:

The following diagram illustrates a typical workflow for a forced degradation study of this compound.

Caption: Workflow for a forced degradation study of this compound.

5.4. Detailed Methodologies:

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). For hydrolysis studies, dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C) and withdraw aliquots at specified time points.

-

Thermal Stress: Store solid this compound and its solutions at elevated temperatures.

-

Photostability: Expose solutions to a controlled light source (e.g., xenon lamp) in a photostability chamber.

-

-

Sample Analysis:

-

Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

-

Use LC-MS to obtain the mass-to-charge ratio of the degradation products to aid in their identification.

-

For definitive structural elucidation, larger-scale degradation experiments may be necessary to isolate sufficient quantities of the degradation products for NMR analysis.

-

Conclusion